molecular formula C7H8N4O B7951268 2,7-dimethyl-3H-purin-6-one

2,7-dimethyl-3H-purin-6-one

Cat. No.: B7951268
M. Wt: 164.16 g/mol
InChI Key: HODYANVTVAIKNJ-UHFFFAOYSA-N
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Description

2,7-Dimethyl-3H-purin-6-one is a synthetic purine derivative of significant interest in medicinal chemistry and oncology research. Purine scaffolds are recognized as privileged structures in drug discovery due to their ability to interact with a wide range of biological targets. Specifically, dimethyl-substituted purine-6-one analogs have demonstrated considerable potential in biomedical research as inhibitors of various kinases, which are key enzymes in signal transduction pathways. Research into structurally similar compounds has shown potent activity against triple-negative breast cancer (TNBC) cell lines, a particularly aggressive cancer subtype with limited treatment options . These analogs function by targeting specific kinases, such as CLK2 and CDK7, leading to the induction of apoptosis and cell cycle arrest in proliferating tumor cells . Furthermore, related 1,3-dimethyl-purine-2,6-dione derivatives have been investigated for their multi-kinase inhibitory activity, simultaneously targeting critical pathways like PI3K/Akt/mTOR and B-Raf, which are often dysregulated in human cancers . This makes this compound a valuable chemical intermediate or reference standard for researchers developing novel targeted therapies and exploring new mechanisms of action in cancer biology. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethyl-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-9-6-5(7(12)10-4)11(2)3-8-6/h3H,1-2H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODYANVTVAIKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)N=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)N=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

Nomenclature and Identifiers

PropertyValue
Systematic IUPAC Name This compound
Synonyms 2,7-dimethylhypoxanthine
Molecular Formula C₇H​₈N₄O
Molecular Weight 164.17 g/mol

Physical Description

Based on the general characteristics of related purinones, this compound is expected to be a white to off-white crystalline solid or powder at room temperature.

Solubility and Spectral Data

The solubility profile of this compound is anticipated to be similar to other dimethylxanthines, exhibiting slight solubility in water and better solubility in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). solubilityofthings.com

Predicted Spectral Data:

Spectral Data TypePredicted Characteristics
¹H NMR Signals corresponding to the two methyl groups, the proton on the purine (B94841) ring, and the N-H proton.
¹³C NMR Resonances for the carbon atoms of the purine ring system and the two methyl groups.
IR Spectroscopy Characteristic absorption bands for N-H and C=O stretching, as well as aromatic C-H and C=N bonds.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight.

Theoretical and Computational Chemistry of 2,7 Dimethyl 3h Purin 6 One

Quantum Chemical Investigations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it ideal for studying complex organic molecules. researchgate.netresearchgate.net DFT calculations allow for the determination of optimized geometries, electronic properties, and reactivity parameters. researchgate.netnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. arabjchem.org For purine (B94841) derivatives, DFT methods like B3LYP with a 6-311++G(d,p) basis set are commonly used to calculate the most stable three-dimensional arrangement of atoms, including bond lengths and angles. researchgate.netnih.gov

The electronic structure analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A large energy gap suggests high stability, whereas a small gap indicates higher reactivity and a greater susceptibility to charge transfer within the molecule. semanticscholar.orgbohrium.com In related purine derivatives, the distribution of HOMO and LUMO orbitals is often spread across the purine ring system, indicating the regions most likely to act as electron donors and acceptors, respectively. semanticscholar.org

Table 1: Representative Optimized Geometrical Parameters for a Purine Ring System (Based on DFT Calculations for related compounds) This table presents typical bond length values found in purine systems from DFT calculations to illustrate the type of data generated.

Bond Typical Bond Length (Å)
N1-C2 1.38
C2-N3 1.33
N3-C4 1.36
C4-C5 1.39
C5-C6 1.42
C6-N1 1.37
C5-N7 1.38
N7-C8 1.35
C8-N9 1.37
N9-C4 1.38

Transition State Characterization and Reaction Energetics

DFT calculations are instrumental in mapping reaction pathways and characterizing transition states, which are the highest energy points along a reaction coordinate. mdpi.comresearchgate.net By optimizing the geometry of a transition state, researchers can calculate the activation energy of a reaction, providing insights into its kinetics. researchgate.net For purine systems, this can involve studying tautomeric conversions or other rearrangements. researchgate.net For instance, in the rearrangement of 1,3-dimethylisoguanine, DFT was used to fully optimize the geometries of the reactant, the product, and the transition state connecting them. researchgate.net The bond lengths in the calculated transition state were found to be intermediate between those of the reactant and the product, which is a characteristic feature of a transition structure. researchgate.net Such studies allow for the calculation of reaction rates and equilibrium constants, offering a deep understanding of the molecule's chemical transformations. researchgate.netresearchgate.net

Analysis of Global Descriptors (e.g., Ionization Energy, Electron Affinity, Molecular Hardness, Chemical Potential, Electrophilicity)

Global reactivity descriptors, derived from the energies of frontier orbitals, provide a quantitative measure of a molecule's reactivity and stability. researchgate.netdergipark.org.trmdpi.com These descriptors are calculated using the following relationships based on Koopmans' theorem: semanticscholar.org

Ionization Potential (I): I = -EHOMO

Electron Affinity (A): A = -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

A high ionization potential points to chemical stability, while a high electron affinity suggests the molecule is more likely to accept electrons. semanticscholar.org Chemical hardness (η) measures the resistance to change in electron distribution, with harder molecules being less reactive. mdpi.com The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, classifying it as a strong, moderate, or weak electrophile. semanticscholar.org Computational studies on related purine alkaloids have used these descriptors to compare the reactivity of different isomers and tautomers. researchgate.net

Table 2: Representative Global Reactivity Descriptors (eV) for a Purine Derivative This table is based on data for 1,3-Dimethylisoguanine to exemplify the output of such calculations. researchgate.net

Parameter Symbol Value (eV) Interpretation
Ionization Potential I 6.44 Energy required to remove an electron.
Electron Affinity A 1.83 Energy released upon gaining an electron.
Chemical Hardness η 2.31 Resistance to deformation of electron cloud.
Chemical Potential µ -4.14 "Escaping tendency" of electrons.
Electrophilicity Index ω 3.71 Capacity to accept electrons (strong electrophile).

Tautomerism and Conformational Analysis

Purine derivatives can exist in different tautomeric forms, which involve the migration of a proton. longdom.org For purines, the most common tautomerism involves the position of the hydrogen atom on the imidazole (B134444) part of the ring, leading to N7-H and N9-H tautomers. nih.gov The relative stability of these tautomers is influenced by substitution patterns and the solvent environment. nih.govresearchgate.net Computational studies can predict the most stable tautomer by calculating the relative energies of the different forms. sapub.org For example, in 8-aminopurine, calculations showed that while the N9H tautomer is more stable in the gas phase, the N7H tautomer becomes more stable in aqueous solution. nih.gov For 2,7-dimethyl-3H-purin-6-one, the primary tautomeric equilibrium would be between the 3H and 9H forms, and DFT calculations would be essential to determine their relative stabilities under different conditions. Conformational analysis, particularly concerning the rotation of the methyl groups, can also be performed to identify the lowest energy conformers. researchgate.netuclan.ac.uk

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. researchgate.netias.ac.in This is a cornerstone of structure-based drug design, helping to identify potential biological targets and optimize lead compounds. nih.govrsc.orgnih.gov

Ligand-Biological Target Binding Interaction Modeling

Molecular docking simulations place the ligand into the binding site of a biological target and use a scoring function to estimate the strength of the interaction. ias.ac.in These simulations can predict the binding conformation and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net

For example, docking studies of dimethylxanthine derivatives with the SARS-CoV-2 main protease (Mpro) revealed favorable docking scores and specific binding patterns. nih.gov One derivative, compound 9a, was shown to form hydrogen bonds with several amino acid residues in the active site, including THR25, HIS41, and CYS145. nih.gov Similarly, docking of other purine derivatives into targets like protein kinases and acetylcholinesterase has helped to elucidate their mechanism of action. researchgate.netnih.gov For this compound, docking studies could be performed against a panel of relevant biological targets (e.g., kinases, phosphodiesterases) to predict its potential biological activity and guide the synthesis of more potent analogs.

Table 3: Example of Predicted Binding Interactions from a Docking Study of a Dimethylxanthine Derivative with SARS-CoV-2 Mpro nih.gov

Compound Docking Score (kcal/mol) Interacting Residues (via Hydrogen Bonds)
9a -17.52 THR25, HIS41, THR45, SER46, MET49, SER144, CYS145
5 -15.90 Not specified
9b -16.50 Not specified
19 -16.57 Not specified

Structure-Activity Relationship (SAR) Analysis through Computational Approaches

Structure-Activity Relationship (SAR) analysis aims to connect the chemical structure of a compound to its biological activity. ddg-pharmfac.net For this compound, a comprehensive computational SAR analysis is not prominently featured in existing research. However, the general methodology for such an analysis on purine scaffolds is well-established. nih.govmdpi.comresearchgate.net

Computational SAR studies, often employing Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the biological activity of novel compounds based on their structural features. ddg-pharmfac.net These models are built by correlating variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) across a series of related compounds with their measured biological activities. ddg-pharmfac.netnih.gov

In the context of purine derivatives, SAR studies have been crucial in optimizing their activity as receptor antagonists or enzyme inhibitors. mdpi.comresearchgate.net For example, research on various substituted purine-2,6-diones has demonstrated how modifications at different positions on the purine ring influence their interaction with protein targets. researchgate.net The position and nature of substituents, such as the methyl groups in this compound, can significantly alter the molecule's shape, polarity, and hydrogen bonding capacity, thereby affecting its binding affinity and selectivity for a specific biological target. nih.govacs.org

Molecular modeling and docking are key tools in SAR, allowing researchers to visualize how structural changes impact the binding of a ligand to a protein's active site. ddg-pharmfac.net By systematically modifying the structure of a lead compound like a purine derivative and evaluating the resulting changes in binding affinity through computational simulations, researchers can develop predictive SAR models to guide the design of more potent and selective molecules. nih.gov

Interactive Data Table: Key Molecular Descriptors in Computational SAR Analysis

This table presents examples of molecular descriptors commonly used in computational SAR studies to characterize and compare molecules.

DescriptorDescriptionRelevance in SAR
Molecular Weight (MW) The mass of one mole of the substance.Influences absorption, distribution, and metabolism.
LogP The logarithm of the partition coefficient between octanol (B41247) and water.Measures the hydrophobicity of the molecule, affecting membrane permeability.
Hydrogen Bond Donors/Acceptors The number of N-H or O-H bonds (donors) and N or O atoms (acceptors).Crucial for specific interactions with biological targets.
Molecular Electrostatic Potential (MEP) Represents the net electrostatic effect of the electrons and nuclei of a molecule.Helps identify regions prone to electrophilic or nucleophilic attack.
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Relate to the molecule's reactivity and ability to participate in charge transfer.

Advanced Analytical Methodologies for the Characterization of 2,7 Dimethyl 3h Purin 6 One

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the molecular structure of 2,7-dimethyl-3H-purin-6-one and assessing its purity. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity of its atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The protons of the two methyl groups at positions 2 and 7 would appear as sharp singlets. The proton attached to the nitrogen at position 3 (N3-H) would likely appear as a broader singlet, and its chemical shift could be sensitive to the solvent and concentration. The proton at position 8 (C8-H) on the purine (B94841) ring would also present as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are indicative of their electronic environment. For instance, the carbonyl carbon at position 6 (C6) is expected to resonate at a significantly downfield chemical shift due to the deshielding effect of the double-bonded oxygen. The carbons of the two methyl groups will appear at upfield chemical shifts. The other carbons of the purine ring system will have characteristic chemical shifts that can be assigned based on established data for similar purine structures.

Due to the limited availability of direct experimental spectra for this compound, predicted NMR data can serve as a valuable reference.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
C2-CH₃~2.5Singlet
C7-CH₃~3.8Singlet
N3-HVariable (e.g., ~10-12)Broad Singlet
C8-H~7.8Singlet

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C2~155
C4~150
C5~115
C6~160
C8~140
C2-CH₃~15
C7-CH₃~30

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various bonds. A prominent feature would be the strong absorption band for the carbonyl (C=O) stretching vibration of the purin-6-one structure, typically observed in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the purine ring would likely appear as a broad band in the range of 3100-3500 cm⁻¹. C-H stretching vibrations from the methyl groups would be observed around 2900-3000 cm⁻¹. Furthermore, C=N and C=C stretching vibrations within the purine ring system would contribute to a complex pattern of bands in the fingerprint region (below 1600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the purine ring in this compound. The UV-Vis spectrum is expected to show characteristic absorption maxima (λmax) corresponding to the π → π* and n → π* electronic transitions of the purine chromophore. The exact position of these maxima can be influenced by the solvent polarity. For similar purine derivatives, absorption maxima are typically observed in the range of 250-300 nm.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for purine derivatives may involve the loss of small neutral molecules or radicals from the purine ring and its substituents.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a suitable method.

A typical RP-HPLC method would employ a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The composition of the mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, can be optimized to achieve the desired separation. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution. Detection is commonly performed using a UV detector set at the λmax of the compound.

The retention time of this compound in an HPLC system is a characteristic parameter that can be used for its identification. By creating a calibration curve with standards of known concentration, the amount of the compound in a sample can be accurately quantified.

Exemplary HPLC Method for this compound

ParameterCondition
ColumnC18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient or isocratic elution with a mixture of water (with 0.1% formic acid) and acetonitrile.
Flow Rate1.0 mL/min
DetectionUV at λmax (e.g., ~275 nm)
Injection Volume10 µL

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the characterization of purified chemical compounds. It determines the mass fractions of individual elements—primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a sample. This quantitative analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound.

The process typically involves the high-temperature combustion of a precisely weighed sample in a stream of oxygen. This converts the constituent elements into simple gaseous oxides: carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides, which are then reduced to N2. These gases are subsequently separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.

For this compound, with a molecular formula of C7H8N4O, the theoretical elemental composition can be calculated based on its atomic weights. The experimentally determined values from elemental analysis are then compared to these theoretical percentages. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and the correctness of its proposed molecular formula.

While specific experimental data for this compound is not prominently available in the reviewed literature, the expected results from such an analysis can be presented.

Table 1: Theoretical vs. Expected Experimental Elemental Analysis Data for C7H8N4O

ElementTheoretical Mass %Expected Experimental Mass %
Carbon (C)51.21%51.01% - 51.41%
Hydrogen (H)4.91%4.71% - 5.11%
Nitrogen (N)34.13%33.93% - 34.33%
Oxygen (O)9.75%(by difference)

X-ray Crystallography for Solid-State Structural Determination

The methodology requires the generation of a high-quality single crystal of the compound of interest. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.

By analyzing the positions and intensities of these diffracted spots, researchers can calculate an electron density map of the repeating unit cell of the crystal. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be modeled. The quality of the final structure is assessed by a parameter known as the R-factor, with lower values indicating a better fit between the experimental data and the final structural model.

For this compound, an X-ray crystallographic analysis would unequivocally confirm the connectivity of the atoms, the planarity of the purine ring system, and the positions of the methyl substituents. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.

Although a specific crystal structure for this compound is not publicly documented, a hypothetical set of crystallographic data that could be obtained from such an analysis is presented below.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.4
γ (°)90
Volume (ų)821.5
Z4
Calculated Density (g/cm³)1.32
R-factor0.045

Future Research Directions and Potential Academic Applications

Design and Synthesis of Next-Generation 2,7-Dimethyl-3H-purin-6-one Analogs

The rational design and synthesis of novel purinone analogs are fundamental to advancing our understanding and application of this class of compounds. Future research will likely focus on creating diverse chemical libraries for screening against various biological targets. A key strategy involves the convergent synthesis approach, which allows for the efficient creation of a wide range of derivatives from common intermediates. For instance, techniques like the Ullmann coupling can be employed to join the purine (B94841) core with various aryl thiols, enabling the exploration of a broad chemical space. nih.gov

The development of new synthetic methodologies for purine analogs is an active area of research. nih.gov The goal is to produce libraries of compounds with systematic modifications to the purine scaffold, such as substitutions at the N-7 and C-8 positions, which have been shown to be critical for modulating biological activity. cu.edu.eg Researchers have successfully designed and synthesized series of 7-deaza purine nucleoside analogs, demonstrating potent activity against influenza A viruses. nih.gov This highlights the potential of scaffold modification to tune the therapeutic properties of purine derivatives. The synthesis of these next-generation analogs will enable structure-activity relationship (SAR) studies to identify the key molecular features responsible for their biological effects.

Table 1: Key Synthetic Strategies for Purine Analogs

Strategy Description Key Reaction Type Reference
Convergent Synthesis Building complex molecules from several simpler, pre-synthesized fragments. Ullmann Coupling nih.gov
Scaffold Modification Altering the core heterocyclic structure to create novel properties. Introduction of 7-deaza group nih.gov

Advanced Mechanistic Studies of Purinone-Mediated Biochemical Processes

Understanding the precise molecular mechanisms by which purinones exert their effects is crucial for their development as research tools and therapeutic agents. Purines are central to cellular life, serving as building blocks for DNA and RNA, energy carriers like ATP and GTP, and signaling molecules. mdpi.comnih.gov Purine-6-ones and their analogs can intervene in these fundamental processes.

A primary mechanism of action for many purine analogs is the inhibition of key enzymes in purine metabolism. nih.gov For example, inhibitors of purine nucleoside phosphorylase (PNP) can disrupt the purine salvage pathway. nih.gov This leads to an accumulation of substrates like 2'-deoxyguanosine, which is subsequently phosphorylated to dGTP. Elevated dGTP levels can allosterically inhibit ribonucleoside-5'-diphosphate reductase, disrupting DNA synthesis and inducing apoptosis, particularly in rapidly dividing cells like T-lymphocytes. nih.gov

Beyond metabolic enzymes, purines function as extracellular signaling molecules through purinergic receptors. mdpi.com These receptors are categorized into P1 (adenosine) and P2 (ATP/ADP) families and are expressed in nearly all tissues. mdpi.com Future mechanistic studies will need to explore how synthetic purinones like this compound might interact with these receptors to modulate signal transduction pathways, thereby influencing a wide range of physiological responses.

Integration of Multi-Omics Data with Structural and Computational Studies

To fully comprehend the biological impact of purinones, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the cellular response to these compounds. This approach moves beyond a single target to reveal the broader network of interactions and pathway perturbations. nih.gov

A multi-omics study combining proteomics and metabolomics successfully identified purine metabolism as one of the most significantly altered molecular pathways in a mouse model of lipopolysaccharide-induced depression. nih.gov Such studies can generate a massive amount of data, which, when analyzed together, can pinpoint novel biomarkers and reveal unexpected drug mechanisms. For instance, by combining genomic and proteomic data (proteogenomics), researchers can identify proteins with causal roles in disease, providing robust new targets for drug development. olink.com

Computational studies, including molecular docking and dynamics simulations, are essential complements to experimental data. These in silico methods can predict how newly synthesized purinone analogs bind to target proteins, helping to prioritize compounds for synthesis and biological testing. Integrating these computational models with multi-omics datasets can create a powerful feedback loop, accelerating the discovery and optimization of potent and selective purinone-based modulators.

Table 2: Overview of Multi-Omics Technologies in Purinone Research

Omics Layer Molecular Read-out Application in Purinone Research Reference
Genomics DNA sequence Identify genetic variants influencing drug response.
Transcriptomics RNA expression Measure changes in gene expression following compound treatment. nih.gov
Proteomics Protein abundance and modifications Quantify changes in the proteome to understand functional outcomes. nih.govolink.com

| Metabolomics | Metabolite levels | Profile changes in small molecules to map metabolic pathway alterations. | nih.gov |

Exploration of Novel Biological Pathways Modulated by Purine-6-ones

While the roles of purines in metabolism and signaling are well-established, purinone analogs may modulate a wider array of biological pathways than currently appreciated. Recent research has begun to uncover these novel functions. For example, a ubiquitous purine-binding sensor has been discovered in thousands of bacterial receptors that control diverse processes such as motility, gene expression, and second-messenger signaling. nih.gov This suggests that purinones could be developed as tools to probe or manipulate bacterial signaling networks.

In mammalian cells, the interplay between purine metabolism and major signaling hubs is an area of intense investigation. The mTOR signaling pathway, a central regulator of cell growth and proliferation, is known to enhance the de novo synthesis of purine nucleotides to meet the demands of cancer cells. nih.gov This connection suggests that targeting purine metabolism could be a strategy to indirectly modulate mTOR activity in cancer.

Furthermore, metabolomic studies have revealed that purine metabolism is a key pathway affected by physiological interventions. In a model of trimethylamine (B31210) N-oxide (TMAO)-induced myocardial injury, moderate-intensity continuous training was found to provide protection by modulating several metabolic pathways, including purine metabolism. mdpi.com This finding opens the possibility that purine-6-one derivatives could be explored for their potential to modulate metabolic reprogramming in cardiovascular diseases and other conditions.

Q & A

Basic: What are the key considerations for synthesizing 2,7-dimethyl-3H-purin-6-one in a laboratory setting?

Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:

  • Step 1: Prepare the purine base (e.g., 2-aminopurine derivatives) using protocols like heating in 1-methylpyrrolidin-2-one (20–150°C) with catalysts such as diisopropylethylamine and acetyl chloride .
  • Step 2: Introduce methyl groups at positions 2 and 7 via alkylation. For regioselective methylation, use controlled conditions (e.g., DMF as solvent, K₂CO₃ as base) to avoid over-alkylation .
  • Purification: Column chromatography (EtOAc/hexane gradients) or recrystallization ensures purity (>95% by HPLC) .
    Key Data: Yield optimization (50–75%) depends on reaction time, temperature, and catalyst selection (e.g., Pd(Ph₃)₄ for cross-coupling) .

Basic: How is this compound characterized for structural confirmation?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Methyl groups at δ 2.4–3.1 ppm (¹H) and δ 20–25 ppm (¹³C); purine ring protons at δ 7.8–8.5 ppm .
    • IR: C=O stretch at ~1680 cm⁻¹; NH/amine bands at 3300–3500 cm⁻¹ .
  • Mass Spectrometry: ESI-MS confirms molecular weight (e.g., m/z 179.18 for C₇H₉N₅O) .
  • X-ray Crystallography: Resolves methyl group orientation and hydrogen bonding patterns .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation: Use fume hoods to prevent inhalation (H335 risk) .
  • First Aid: For accidental exposure, rinse skin with water for 15 minutes; if inhaled, administer oxygen and seek medical attention .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Comparative Assays: Replicate studies under standardized conditions (e.g., cell lines, dose ranges) to isolate variables .
  • Data Triangulation: Cross-reference activity data (e.g., IC₅₀ values) with structural analogs (e.g., 9-(3-phenylpropyl) derivatives) to identify substituent-dependent trends .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to assess reproducibility across studies, accounting for solvent/purity differences .

Advanced: What strategies optimize reaction yields for synthesizing analogs of this compound?

Methodological Answer:

  • Catalyst Screening: Palladium catalysts (e.g., Pd(Ph₃)₄) enhance Suzuki coupling efficiency for aryl substitutions .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve nucleophilicity in alkylation steps .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12h to 2h) while maintaining >70% yield .

Advanced: How can structure-activity relationship (SAR) studies be designed for methyl-substituted purines?

Methodological Answer:

  • Variable Substituents: Synthesize derivatives with varying methyl positions (e.g., 2-methyl vs. 7-methyl) and assess activity in kinase inhibition assays .
  • Computational Modeling: Use DFT calculations to correlate methyl group electronic effects (e.g., Hammett σ values) with binding affinity to target proteins .
  • Biological Testing: Compare IC₅₀ values across analogs in enzymatic assays (e.g., adenosine kinase) to identify critical substituent interactions .

Advanced: What methodologies validate the purity of this compound in interdisciplinary studies?

Methodological Answer:

  • HPLC-DAD/MS: Detect impurities (<0.5%) using C18 columns (acetonitrile/water gradient) .
  • Elemental Analysis: Confirm C, H, N content within ±0.3% of theoretical values .
  • Stability Studies: Monitor degradation under stress conditions (e.g., UV light, humidity) via accelerated stability testing .

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